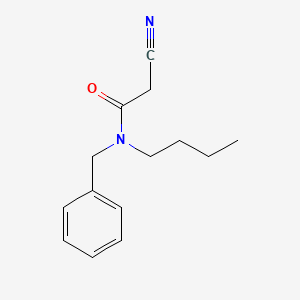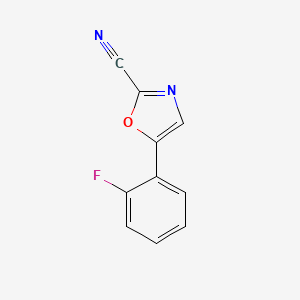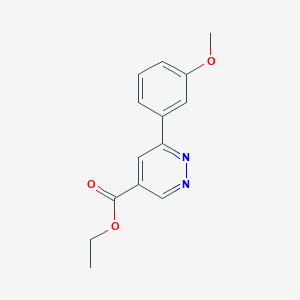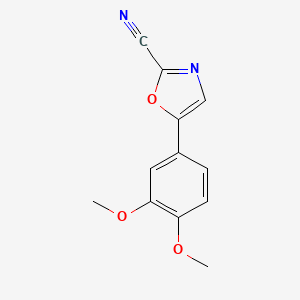
5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile
説明
5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile is a chemical compound with the CAS Number: 73663-61-3 . It has a molecular weight of 205.21 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(3,4-dimethoxyphenyl)oxazole . The InChI code for this compound is 1S/C11H11NO3/c1-13-9-4-3-8(5-10(9)14-2)11-6-12-7-15-11/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a storage temperature of 2-8°C .科学的研究の応用
Synthesis and Characterization
Copper(II)-mediated Formation : A study described the synthesis of 5-aryloxazole-4-carbonitrile derivatives, including compounds similar to 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile, highlighting a method for direct synthesis from acetophenone using potassium ferricyanide. This method allows for the formation of multiple bonds through an oxygen-mediated radical mechanism, showcasing the compound's relevance in synthetic organic chemistry (Xu et al., 2017).
Electrochemical CO2 Reduction : Rhenium tricarbonyl complexes with oxazole ligands have been synthesized and characterized, demonstrating the utility of oxazole derivatives in catalyzing the electrochemical reduction of CO2. This application is significant in the context of renewable energy and carbon capture technologies (Nganga et al., 2017).
Anticancer Activity
- In vitro Anticancer Evaluation : A study on 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, structurally related to this compound, assessed their anticancer activity. The compounds showed growth inhibitory and cytostatic activities against various cancer cell lines, suggesting potential for developing new anticancer drugs (Kachaeva et al., 2018).
Photochromic Properties
- Two-photon Photochromism : Research on diarylethene dimer derivatives, including those with oxazole rings, revealed significant two-photon absorption cross-sections. These compounds exhibited efficient two-photon photochromic reactivity, indicating their potential for applications in optical data storage and photo-switchable devices (Saita et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition Performance : Pyranopyrazole derivatives, including molecules structurally akin to this compound, were investigated for their efficacy as corrosion inhibitors for mild steel in acidic solutions. The study highlights the potential of oxazole derivatives in protecting metals from corrosion, an essential aspect of industrial maintenance (Yadav et al., 2016).
Safety and Hazards
生化学分析
Biochemical Properties
5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism of this compound involves complex interactions that can lead to significant biochemical and cellular changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. This compound can affect metabolic flux and alter metabolite levels within cells. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHKJUPJCIFCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(O2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)
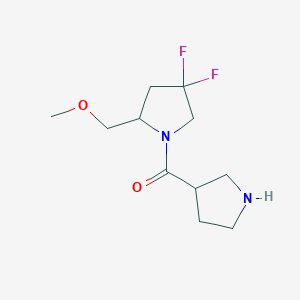

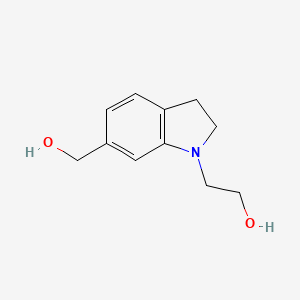
![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493238.png)
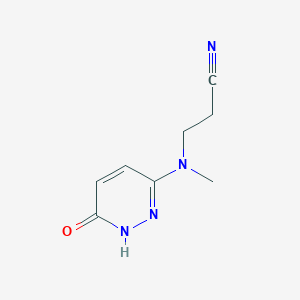

![8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine](/img/structure/B1493245.png)
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butan-1-one](/img/structure/B1493246.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)
